2,3-Dichloro-1,1,1,2,3-pentafluoropropane

Vue d'ensemble

Description

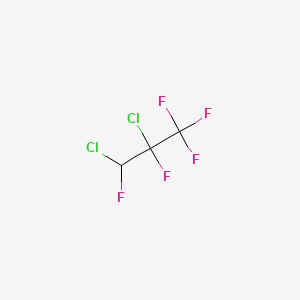

2,3-Dichloro-1,1,1,2,3-pentafluoropropane is a halogenated hydrocarbon with the chemical formula C3HCl2F5

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,3-Dichloro-1,1,1,2,3-pentafluoropropane can be synthesized through the reaction of dichlorofluoromethane with tetrafluoroethylene. This reaction typically requires specific conditions, including controlled temperatures and the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include steps for purification and separation to ensure the final product meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dichloro-1,1,1,2,3-pentafluoropropane undergoes several types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: While relatively stable, it can undergo oxidation and reduction under specific conditions, often involving strong oxidizing or reducing agents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases, acids, and other nucleophiles. Reaction conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted fluoropropanes .

Applications De Recherche Scientifique

Chemical Properties and Reactivity

2,3-Dichloro-1,1,1,2,3-pentafluoropropane is characterized by its chemical stability under various conditions but can react violently with strong reducing agents. Its unique structure contributes to its low toxicity profile and its utility in industrial applications .

Applications in Refrigeration

Refrigerant Development : HCFC-225ca serves as a precursor for synthesizing environmentally friendly refrigerants such as 2,3,3,3-tetrafluoropropene (HFO-1234yf). This compound is being developed to replace high global warming potential (GWP) refrigerants like HFC-134a. The transition to HFOs is driven by regulatory pressures to reduce greenhouse gas emissions associated with traditional refrigerants .

| Refrigerant | GWP | Application |

|---|---|---|

| HFC-134a | 1300 | Automotive air conditioning |

| HFO-1234yf | 4 | Low-GWP alternative for refrigeration |

Heat Transfer Applications

Heat Transfer Fluids : HCFC-225ca has been investigated for use in heat transfer applications due to its favorable thermophysical properties. The compound exhibits excellent thermal stability and low viscosity, making it suitable for applications requiring efficient heat transfer without significant degradation over time .

Synthesis of Other Compounds

Intermediate in Organic Synthesis : HCFC-225ca is utilized as an intermediate in the synthesis of other fluorinated compounds. For instance, it can be converted into 1,1-dichloro-2,3,3,3-tetrafluoropropene (CFO-1214ya), which is another promising refrigerant with low environmental impact . This transformation highlights the compound's versatility within synthetic pathways.

Toxicity and Safety Considerations

Research indicates that this compound has a low potential for toxicity and does not exhibit mutagenic or teratogenic effects under standard exposure conditions. Studies have shown that while exposure to high concentrations can lead to mild myocarditis in animal models, such instances are rare and typically associated with very high doses .

Case Study 1: Development of HFO Refrigerants

In a study focused on the transition from HFCs to HFOs, HCFC-225ca was identified as a critical precursor for synthesizing HFO-1234yf. The research emphasized the importance of developing low-GWP alternatives to mitigate climate change impacts associated with traditional refrigerants.

Case Study 2: Heat Transfer Fluid Performance

A comparative analysis of heat transfer fluids included HCFC-225ca alongside conventional fluids. Results indicated superior thermal conductivity and stability at elevated temperatures, suggesting potential applications in advanced cooling systems for industrial processes.

Mécanisme D'action

The mechanism of action of 2,3-Dichloro-1,1,1,2,3-pentafluoropropane involves its interaction with molecular targets such as enzymes and receptors. The compound can affect biochemical pathways by altering the activity of these targets, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Dichloro-1,1,2,2,3-pentafluoropropane: Another HCFC with similar chemical properties but different industrial applications.

1,1-Dichloro-1,2,2,3,3-pentafluoropropane: Shares structural similarities but differs in its reactivity and uses.

Uniqueness

2,3-Dichloro-1,1,1,2,3-pentafluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .

Activité Biologique

2,3-Dichloro-1,1,1,2,3-pentafluoropropane, commonly referred to as HCFC-225ba, is a chemical compound with the molecular formula C3HCl2F5. This compound is notable for its stability and low flammability, which makes it suitable for various industrial applications. However, its biological activity and environmental impact are of increasing concern due to its potential effects on human health and ecosystems.

| Property | Value |

|---|---|

| Molecular Formula | C3HCl2F5 |

| Boiling Point | 50.4 °C |

| Density | 1.578 g/cm³ |

| Solubility in Water | Slightly soluble |

| Log Kow | 3.1 |

The biological activity of this compound is primarily characterized by its chemical stability and inertness . It does not readily react with most biological molecules, making it an ideal solvent in biochemical assays where reactivity could interfere with results. However, its potential toxicity and environmental persistence raise concerns about its impact on living organisms.

Toxicity and Environmental Impact

Research indicates that this compound is not readily biodegradable , suggesting that it can accumulate in the environment. Its bioaccumulation potential is moderate, with an estimated bioconcentration factor (BCF) of 50 . This indicates a risk of accumulation in aquatic organisms.

Case Studies

- Aquatic Toxicity : A study found that exposure to concentrations of HCFC-225ba can lead to adverse effects on aquatic life forms. The compound’s persistence in water bodies raises concerns about long-term ecological impacts .

- Human Health Risks : Inhalation exposure to HCFC-225ba has been associated with respiratory irritation and potential central nervous system effects such as dizziness or drowsiness .

Regulatory Status

Given its properties and potential risks, regulatory agencies have classified this compound as a substance that may harm public health and the environment by depleting ozone in the upper atmosphere . The compound is subject to regulations concerning its use and disposal.

Persistence and Degradability

- Biodegradation : In a closed bottle test over 28 days at a concentration of 9.4 mg/l, HCFC-225ba reached only 15% of its theoretical biochemical oxygen demand (BOD), indicating low biodegradability .

- Environmental Fate : The estimated Koc value of 700 suggests that HCFC-225ba has low mobility in soil environments . This characteristic contributes to its persistence in terrestrial ecosystems.

Summary of Findings

The biological activity of this compound is marked by:

- Chemical Stability : Makes it useful as a solvent but raises concerns regarding environmental persistence.

- Moderate Bioaccumulation Potential : Indicates risks for aquatic organisms.

- Health Risks : Associated with respiratory irritation and potential neurotoxic effects.

Propriétés

IUPAC Name |

2,3-dichloro-1,1,1,2,3-pentafluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F5/c4-1(6)2(5,7)3(8,9)10/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFIGGVCQHKDOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)Cl)(F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 2,3-DICHLORO-1,1,1,2,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042025 | |

| Record name | 2,3-Dichloro-1,1,1,2,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3-dichloro-1,1,1,2,3-pentafluoropropane is a colorless odorless liquid. Nonflammable. | |

| Record name | 2,3-DICHLORO-1,1,1,2,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

422-48-0 | |

| Record name | 2,3-DICHLORO-1,1,1,2,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dichloro-1,1,1,2,3-pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC-225ba | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichloro-1,1,1,2,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.